molecular formula C24H32O5Si B115649 (3aR,6R,6aR)-6-(((tert-Butyldiphenylsilyl)oxy)methyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-ol CAS No. 141607-35-4

(3aR,6R,6aR)-6-(((tert-Butyldiphenylsilyl)oxy)methyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-ol

Cat. No. B115649
M. Wt: 428.6 g/mol
InChI Key: OOVHEXLXHQNNLL-NJTYFVPYSA-N
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Description

The compound “(3aR,6R,6aR)-6-(((tert-Butyldiphenylsilyl)oxy)methyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-ol” is a complex organic molecule. It has a molecular weight of 438.63 and a molecular formula of C26H34O4Si .


Synthesis Analysis

The synthesis of this compound could involve the use of tert-butyldiphenylsilyl (TBDPS) as a protecting group . The TBDPS group is often used in organic synthesis to protect hydroxyl groups, due to its stability under a variety of reaction conditions .


Molecular Structure Analysis

The molecular structure of this compound includes a tetrahydrofuro[3,4-d][1,3]dioxol ring, which is a type of oxygen-containing heterocycle. It also contains a tert-butyldiphenylsilyl ether group, which is a common protecting group in organic synthesis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 438.63 and a molecular formula of C26H34O4Si . Other specific physical and chemical properties are not provided in the search results.

Scientific Research Applications

Application 1: Selective Sensing of Fluoride Ions

  • Results : The method shows potential for detecting fluoride ions in living systems due to its cell permeability .

Application 2: Cleavage of Silyl Ethers

  • Methods : A catalyst like triflic acid supported on silica gel is used for the cleavage process, which is reported to be efficient and recyclable .
  • Results : The reaction yields good to excellent results without the need for aqueous workup, and the catalyst can be reused, enhancing the sustainability of the process .

Application 3: Deprotection of Silyl Ethers

  • Methods : Deprotection can be achieved using acetyl chloride in dry methanol, which is a mild and efficient method .
  • Results : The process yields the parent hydroxyl compounds in good yields and is compatible with other protecting groups .

Application 4: Catalyst in Organic Synthesis

  • Methods : Triflic acid supported on silica gel is used as a catalyst for the cleavage of tert-butyldiphenylsilyl ethers in acetonitrile .
  • Results : The reaction is chemoselective, environment-friendly, and the catalyst can be recycled, leading to good to excellent yields .

Application 5: Fluoride Anion Sensing

  • Methods : The sensing mechanism involves the cleavage of the Si-O bond in the presence of fluoride anions .
  • Results : The response mechanism has been elucidated using theoretical methods, providing insights into the practical application of fluoride sensing .

Application 6: Enantioselective Synthesis

  • Methods : The process involves synergistic nickel and photoredox catalysis for the enantioselective β-C(sp3)–H arylation of amides .
  • Results : The protocol provides arylation products in high yields (up to 96%) and with excellent enantiomeric excess (up to 95% ee) .

Application 7: Anion Sensing in Aqueous Environments

  • Methods : The sensing mechanism is based on the cleavage of the Si–O bond in the presence of fluoride ions, leading to a significant change in emission .
  • Results : The compound demonstrates the ability to detect fluoride ions in water, which is crucial for environmental monitoring .

Application 8: Lewis Acid-Mediated Rearrangement

  • Methods : The rearrangement involves 1,2-migration of silicon through a siliranium ion under Lewis acid conditions .
  • Results : This method is used for the smooth transformation of azetidines, providing a pathway to synthesize 3-tert-butyldiphenylsilyl-substituted pyrrolidines .

properties

IUPAC Name

(3aR,6R,6aR)-6-[[tert-butyl(diphenyl)silyl]oxymethyl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32O5Si/c1-23(2,3)30(17-12-8-6-9-13-17,18-14-10-7-11-15-18)26-16-19-20-21(22(25)27-19)29-24(4,5)28-20/h6-15,19-22,25H,16H2,1-5H3/t19-,20-,21-,22?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOVHEXLXHQNNLL-NJTYFVPYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(OC(C2O1)O)CO[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2[C@H](OC([C@@H]2O1)O)CO[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32O5Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40441615
Record name (3aR,6R,6aR)-6-(((tert-Butyldiphenylsilyl)oxy)methyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40441615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3aR,6R,6aR)-6-(((tert-Butyldiphenylsilyl)oxy)methyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-ol

CAS RN

141607-35-4
Record name (3aR,6R,6aR)-6-(((tert-Butyldiphenylsilyl)oxy)methyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40441615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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